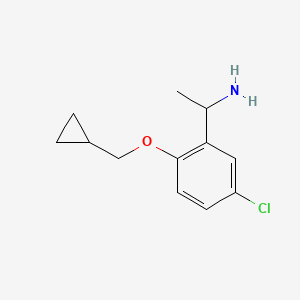

1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine

Description

1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine is a substituted phenethylamine derivative featuring a chloro substituent at the 5-position and a cyclopropylmethoxy group at the 2-position of the aromatic ring.

- Electron-withdrawing effects: The 5-chloro substituent enhances the aromatic ring’s electron deficiency, influencing nucleophilic substitution reactivity .

Properties

IUPAC Name |

1-[5-chloro-2-(cyclopropylmethoxy)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-8(14)11-6-10(13)4-5-12(11)15-7-9-2-3-9/h4-6,8-9H,2-3,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINJKFCZGGZKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)OCC2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine typically involves multiple steps:

Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde.

Cyclopropylmethoxy Group Introduction: The hydroxy group is converted to a cyclopropylmethoxy group using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

Formation of Intermediate: The resulting compound is then subjected to a Grignard reaction with ethylmagnesium bromide to form the intermediate 1-(5-chloro-2-cyclopropylmethoxy-phenyl)-ethanol.

Amination: The final step involves the conversion of the alcohol group to an amine group using reagents like thionyl chloride followed by ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine can undergo various chemical reactions, including:

Oxidation: The ethylamine side chain can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine involves its interaction with specific molecular targets:

Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or cellular metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Substitution Pattern and Functional Group Variations

The table below compares key structural analogs, highlighting how substituents affect chemical and biological properties:

| Compound | Substituents | Key Differences | Biological Implications |

|---|---|---|---|

| 1-(5-Chloro-2-methoxyphenyl)ethylamine | 5-Cl, 2-OCH₃ | Smaller methoxy group; lower steric hindrance | Moderate receptor selectivity; faster metabolic clearance |

| 1-(5-Bromo-2-chloro-phenyl)ethylamine | 5-Br, 2-Cl | Bromine’s larger atomic radius vs. chlorine | Enhanced halogen bonding in receptor pockets; slower elimination |

| 1-(5-Fluoro-2-isobutoxyphenyl)ethylamine | 5-F, 2-OCH₂CH(CH₂)₂ | Fluorine’s electronegativity; bulky isobutoxy group | Improved bioavailability; potential CNS penetration |

| 1-(5-Chloro-2,4-dimethoxyphenyl)ethylamine | 5-Cl, 2,4-OCH₃ | Additional methoxy group at 4-position | Increased hydrophilicity; altered target engagement |

| 1-(5-Chlorothiophen-2-yl)ethylamine | Chlorothiophene ring (vs. benzene) | Thiophene’s sulfur atom enhances π-π stacking | Distinct pharmacokinetics; applications in enzyme inhibition |

Halogen Effects on Reactivity and Bioactivity

- Chlorine vs. Bromine : Bromine’s larger size and polarizability enhance halogen bonding in biological systems, as seen in 1-(5-Bromo-2-chloro-phenyl)-ethylamine’s prolonged receptor occupancy . Chlorine, being smaller, favors faster reaction kinetics in nucleophilic substitutions .

- Fluorine : The 5-fluoro analog exhibits higher metabolic stability due to fluorine’s electronegativity, reducing oxidative degradation .

Alkoxy Group Modifications

- Cyclopropylmethoxy vs. This contrasts with the smaller methoxy group (higher solubility but lower target specificity) and bulkier isobutoxy (improved membrane penetration but reduced solubility) . Cyclopropane’s ring strain may confer unique reactivity in synthetic modifications, such as ring-opening reactions under acidic conditions .

Biological Activity

Overview

1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine, also known by its CAS number 1250683-69-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a chloro group and a cyclopropylmethoxy moiety, which may influence its interaction with biological targets. The presence of the ethylamine functional group suggests potential for amine-related interactions in biological systems.

Research indicates that compounds similar to 1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine can interact with various receptors and enzymes:

- Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing signal transduction pathways.

- Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in metabolic processes.

Antimicrobial Activity

Studies have shown that similar compounds exhibit antimicrobial properties. For example, derivatives containing halogen substitutions (like chlorine) often enhance antibacterial activity. This suggests that 1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine may possess similar properties, warranting further investigation.

Anticancer Potential

Research into related compounds indicates significant anticancer activity. For instance, pyrazole derivatives have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Given the structural similarities, it is plausible that this compound could exhibit comparable effects.

Case Studies

- In Vitro Studies : A study involving the synthesis of various substituted phenyl ethylamines showed promising results in inhibiting cancer cell proliferation in models such as MCF-7 breast cancer cells. The introduction of halogen groups was linked to enhanced cytotoxicity .

- Synergistic Effects : Research indicated that combining certain phenyl ethylamines with established chemotherapeutics like doxorubicin resulted in increased efficacy against cancer cells, suggesting a potential therapeutic avenue for 1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine when used in combination therapies .

Comparative Analysis

| Compound | Activity | Mechanism |

|---|---|---|

| 1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine | Potentially antimicrobial and anticancer | Receptor modulation, enzyme inhibition |

| Pyrazole derivatives | Anticancer, anti-inflammatory | Induction of apoptosis, cell cycle arrest |

| Similar halogenated compounds | Antimicrobial | Enhanced binding affinity to bacterial targets |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.